molecular formula C17H15ClN2O4 B1337454 Flavopereirine perchlorate CAS No. 70128-63-1

Flavopereirine perchlorate

Cat. No. B1337454
CAS RN: 70128-63-1
M. Wt: 346.8 g/mol
InChI Key: SJFWLNAQONFVEY-UHFFFAOYSA-N
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Description

Flavopereirine perchlorate is a β-carboline alkaloid extracted from Geissospermum vellosii . It has been found to reduce the viability of various cancer cells . The molecular formula of Flavopereirine perchlorate is C17H15N2.ClO4 and its molecular weight is 346.765 .


Synthesis Analysis

The synthesis of Flavopereirine perchlorate has been studied in the context of its inclusion in cucurbit7uril . The kinetics of this process were studied using a stopped-flow method in water .


Molecular Structure Analysis

The molecular structure of Flavopereirine perchlorate is represented by the formula C17H15N2.ClO4 . Its structure includes a substantial blue-shift of the emission band and a ∼4-fold fluorescence quantum yield enhancement upon host–guest binding .


Chemical Reactions Analysis

Flavopereirine perchlorate has been observed to undergo reversible inclusion in cucurbit7uril . The rate constants of the ingression into and the egression from cucurbit7uril were found to be 9.0 × 10^7 M^−1 s^−1 and 1.6 s^−1 at 298 K, respectively .


Physical And Chemical Properties Analysis

Flavopereirine perchlorate is a solid substance with a light yellow color and is odorless . Its molecular weight is 346.76 .

Future Directions

Flavopereirine perchlorate has shown promise in its antileishmanial activity . It has also been found to inhibit autophagy via the AKT/p38 MAPK signaling pathway in MDA-MB-231 cells . These findings suggest potential future directions for research into the therapeutic applications of Flavopereirine perchlorate.

properties

IUPAC Name

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2.ClHO4/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;2-1(3,4)5/h3-11H,2H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFWLNAQONFVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavopereirine perchlorate

CAS RN

70128-63-1
Record name Flavopereirine perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070128631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVOPEREIRINE PERCHLORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1520VM23JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
E Wenkert, J Kilzer - The Journal of Organic Chemistry, 1962 - ACS Publications
… pressure for 18 hr., and a similar treatment of an authentic sample9 of IVb perchlorate yielded crystalline flavopereirine perchlorate, mp and mixed mp 323-327. The ultraviolet and …
Number of citations: 21 pubs.acs.org
N Kowanko, E Leete - Journal of the American Chemical Society, 1962 - ACS Publications
… This yielded tetrahydroisoflavopereirine perchlorate (120 mg.), mp 254-256. (c) .—Dehydrogenation of compound VIII (51.5 mg.) by the method described below, precipitation with …
Number of citations: 50 pubs.acs.org
E Wenkert, B Wickberg - Journal of the American Chemical …, 1962 - ACS Publications
… This yielded tetrahydroisoflavopereirine perchlorate (120 mg.), mp 254-256. (c) .—Dehydrogenation of compound VIII (51.5 mg.) by the method described below, precipitation with …
Number of citations: 133 pubs.acs.org
JS Clovis, GS Hammond - The Journal of Organic Chemistry, 1962 - ACS Publications
… pressure for 18 hr., and a similar treatment of an authentic sample9 of IVb perchlorate yielded crystalline flavopereirine perchlorate, mp and mixed mp 323-327. The ultraviolet and …
Number of citations: 4 pubs.acs.org
E Wenkert, RA Massy-Westropp… - Journal of the American …, 1962 - ACS Publications
… Furthermore, in view of the previous conversion of the tetracyclic amine Vb to flavopereirine perchlorate the present reaction sequence represents another short total synthesis of the …
Number of citations: 2 pubs.acs.org
GW Gribble, DA Johnson - Tetrahedron letters, 1987 - Elsevier
… t2 The perchlorate salt of 2 was identical (TLC, IR, UV, ‘H NMR, MS, mixed mp 31 l-2C dec) with a known sample of flavopereirine perchlorate. …
Number of citations: 51 www.sciencedirect.com
Y Ban, M Seo - Tetrahedron, 1961 - Elsevier
… bromide (I, R = C,H,, X = Br) afforded flavopereirine perchlorate (V, R = H, X = CIO,), mp 308” … This was identical with a sample of natural flavopereirine perchlorate kindly supplied by Dr. …
Number of citations: 24 www.sciencedirect.com
Z Miskolczy, L Biczók, I Jablonkai - Physical Chemistry Chemical …, 2017 - pubs.rsc.org
The temperature dependence of the kinetics of flavopereirine inclusion in cucurbit[7]uril (CB7) was studied by a stopped-flow method in water. The substantial blue-shift of the emission …
Number of citations: 23 pubs.rsc.org
I Ninomiya, Y Tada, T Kiguchi, O Yamamoto… - Journal of the Chemical …, 1984 - pubs.rsc.org
… on charcoal at 280-300 "C without solvent afforded the fully aromatic compound, isolated as its perchlorate (14), which was shown to be identical with natural flavopereirine perchlorate ' …
Number of citations: 3 pubs.rsc.org
J Liu, T Fang, M Li, Y Song, J Li, Z Xue, J Li, D Bu… - Scientific reports, 2019 - nature.com
… Flavopereirine perchlorate (Fla) inhibits the proliferation of RWPE-1 cells … Flavopereirine perchlorate was purchased from ChromaDex Inc. (Cat #: ASB00006066, Irvine, CA) …
Number of citations: 29 www.nature.com

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